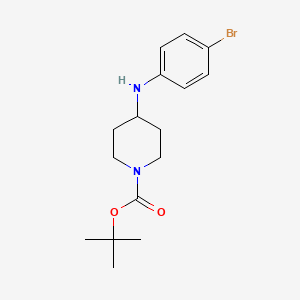tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate
CAS No.: 443998-65-0
Cat. No.: VC3739042
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 443998-65-0 |
|---|---|
| Molecular Formula | C16H23BrN2O2 |
| Molecular Weight | 355.27 g/mol |
| IUPAC Name | tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 |
| Standard InChI Key | ZDCRNXMZSKCKRF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br |
Introduction
Structural Characteristics
Molecular Structure and Identity
Physical and Chemical Properties
Computed and Experimental Properties
Based on structural analysis and comparison with similar compounds, the following properties can be attributed to tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate:
Chemical Reactivity Profile
The compound exhibits several reactive sites that define its chemical behavior:
-
The Boc protecting group is acid-labile and can be cleaved under acidic conditions to reveal the piperidine nitrogen.
-
The secondary amine (NH) provides a site for further functionalization through alkylation, acylation, or other transformations.
-
The bromine on the phenyl ring serves as a handle for cross-coupling reactions, allowing for elaboration of the aryl moiety.
Synthesis and Preparation
Purification Methods
Standard purification techniques for this class of compounds typically include:
-
Column chromatography using silica gel
-
Recrystallization from appropriate solvent systems
-
Preparative HPLC for high-purity requirements
Applications in Medicinal Chemistry
Role in Pharmaceutical Synthesis
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate serves primarily as an N-protected derivative intermediate in the manufacture of fentanyl and related analgesic compounds. The protection of the piperidine nitrogen with the Boc group allows for selective chemical transformations at other reactive sites during multi-step syntheses.
Biological Activity Data
Limited data suggests the following biological activities for compounds in this structural class:
| Biological Activity | Effect | Concentration (μM) |
|---|---|---|
| IL-1β Release Inhibition | Up to 39% inhibition | 50 |
| P2Y14 Receptor Modulation | Activity observed | Not specified |
Analytical Methods and Characterization
Predicted NMR Characteristics
Based on structural features, the following NMR signals would be expected:
-
¹H NMR:
-
tert-butyl protons: singlet at δ ~1.45 ppm (9H)
-
Piperidine ring protons: complex multiplets between δ 1.5-4.0 ppm
-
Aromatic protons: two doublets at δ 6.5-7.5 ppm (AA'BB' system)
-
N-H proton: broad singlet at δ 3.5-4.5 ppm
-
-
¹³C NMR:
-
Carbonyl carbon: δ ~155 ppm
-
Quaternary carbon (tert-butyl): δ ~80 ppm
-
Methyl carbons (tert-butyl): δ ~28 ppm
-
Aromatic carbons: δ 110-150 ppm
-
Piperidine carbons: δ 40-50 ppm
-
Chromatographic Analysis
High-performance liquid chromatography (HPLC) using reverse-phase conditions is typically employed for analysis and purification of this class of compounds. Common conditions include:
-
Column: C18 stationary phase
-
Mobile phase: Gradients of acetonitrile/water or methanol/water with buffer
-
Detection: UV absorbance at 254-280 nm (due to the aromatic moiety)
Structure-Activity Relationships
Key Structural Features
Several structural elements of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate contribute to its utility as a pharmaceutical intermediate:
-
The piperidine ring provides a scaffold common in many CNS-active drugs, contributing to favorable pharmacokinetic properties
-
The 4-bromophenyl group contributes to specific receptor binding properties and serves as a site for further derivatization
-
The secondary amine linkage provides hydrogen bonding capabilities important for receptor interactions
-
The Boc protecting group facilitates selective chemical transformations during synthesis
Future Research Directions
Synthetic Optimization
Potential areas for further research include:
-
Development of more efficient synthetic routes with higher yields
-
Green chemistry approaches to reduce environmental impact
-
Flow chemistry adaptations for continuous processing
Derivative Development
The compound's structure provides a versatile scaffold for developing:
-
Novel analgesics with improved safety profiles
-
Non-opioid pain management alternatives
-
Compounds targeting specific receptor subtypes for enhanced selectivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume